Boc-Gln-Ala-Arg-pNA Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a synthetic peptide derivative that serves as a substrate for trypsin and matriptase-2, enzymes involved in protein hydrolysis. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-pNA Hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final step involves the coupling of p-nitroaniline to the peptide chain, followed by cleavage from the resin and purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The compound is then lyophilized and stored under specific conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Ala-Arg-pNA Hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin and matriptase-2. The hydrolysis of the peptide bond between arginine and p-nitroaniline results in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Reagents: Trypsin, matriptase-2, buffer solutions (e.g., Tris-HCl)
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative analysis.
Scientific Research Applications
Boc-Gln-Ala-Arg-pNA Hydrochloride is widely used in scientific research for the following applications:
Biochemistry: As a chromogenic substrate for studying the activity of proteolytic enzymes such as trypsin and matriptase-2.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In diagnostic assays to detect enzyme activity in various diseases.
Industry: In the development of enzyme-based assays for quality control and research.
Mechanism of Action
The mechanism of action of Boc-Gln-Ala-Arg-pNA Hydrochloride involves its cleavage by proteolytic enzymes. The peptide bond between arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is specific to enzymes like trypsin and matriptase-2, making it a valuable tool for studying these enzymes’ activity and inhibition.
Comparison with Similar Compounds
Similar Compounds
Boc-Gln-Ala-Arg-AMC Hydrochloride: A fluorogenic substrate for trypsin and TMPRSS2, releasing a fluorescent product upon cleavage.
Suc-Ala-Ala-Pro-Arg-pNA: Another chromogenic substrate for trypsin, used in similar enzymatic assays.
Uniqueness
Boc-Gln-Ala-Arg-pNA Hydrochloride is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through colorimetric assays. Its specificity for trypsin and matriptase-2 makes it particularly useful in studying these enzymes’ roles in various biological processes.
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSFDHDEVPEQB-NZZVAKLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN9O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.